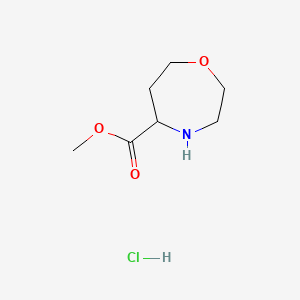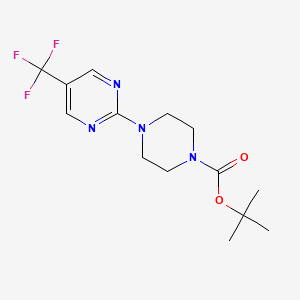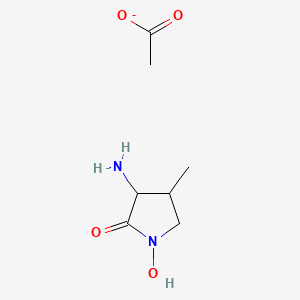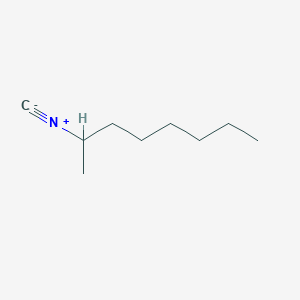
2-Methyl-2-phenyloxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-phenyloxan-4-ol is an organic compound that belongs to the class of oxanols It is characterized by the presence of a methyl group and a phenyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyloxan-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzylmagnesium halide with isobutylene oxide in a Grignard-type reaction . This method is advantageous due to the availability of starting materials and the relatively mild reaction conditions required.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production.
化学反応の分析
Types of Reactions
2-Methyl-2-phenyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
2-Methyl-2-phenyloxan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Research studies may explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: This compound may be utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2-Methyl-2-phenyloxan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-phenylbutan-2-ol
- 2-Phenylethanol
- Benzyl alcohol
Comparison and Uniqueness
Compared to similar compounds, 2-Methyl-2-phenyloxan-4-ol exhibits unique properties due to the presence of both a methyl and a phenyl group on the oxane ringFor example, it may have different solubility, boiling points, and chemical behavior compared to its analogs .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
2-methyl-2-phenyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChIキー |
QFTGDTHFSFYYDW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)



![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)



![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)

